XK-469 free acid, (R)-

Description

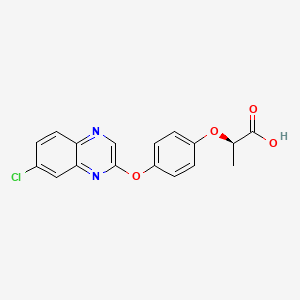

Structure

2D Structure

3D Structure

Properties

CAS No. |

157542-91-1 |

|---|---|

Molecular Formula |

C17H13ClN2O4 |

Molecular Weight |

344.7 g/mol |

IUPAC Name |

(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 |

InChI Key |

NUQZXROIVGBRGR-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Origin of Product |

United States |

Preclinical Efficacy Studies of R Xk 469

In Vitro Antitumor Activity

Growth Inhibition in Cancer Cell Lines

(R)-XK-469 has shown broad-spectrum growth inhibitory activity against a panel of cancer cell lines. In studies conducted by the National Cancer Institute (NCI), the racemic mixture XK-469 exhibited an average 50% growth inhibitory concentration (GI50) of 7 x 10⁻⁵ M across the NCI 60 tumor cell line panel. nih.gov The (R)-isomer, which is the focus of this article, has been shown to be approximately twice as effective as the (S)-isomer in inducing protein-DNA crosslinks, a key step in its cytotoxic mechanism. nih.gov

While specific IC50 values for (R)-XK-469 in the cancer cell lines of focus for this article are not extensively detailed in the reviewed literature, its activity has been noted in various cancer types. For instance, (R)-XK-469 has been shown to inhibit the proliferation of neuroblastoma cells in vitro, leading to G2 cell cycle arrest.

Table 1: Growth Inhibition of Various Cancer Cell Lines by (R)-XK-469

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |

|---|---|---|---|

| NCI 60 Panel (average) | Various | 70 | nih.gov |

| Pancreatic Cancer | Pancreatic Ductal | Data not available | |

| Colon Cancer | Colon | Data not available | |

| Breast Cancer | Breast | Data not available | |

| Prostate Cancer | Prostate | Data not available |

Note: The GI50 value is for the racemic mixture XK-469. Specific data for (R)-XK-469 in the listed solid tumor cell lines were not available in the reviewed sources.

Efficacy Against Multidrug-Resistant Tumor Models

A significant characteristic of (R)-XK-469 is its high level of activity against multidrug-resistant (MDR) tumor models. nih.gov This suggests that it may be effective in treating cancers that have developed resistance to other chemotherapeutic agents.

In a preclinical study, a murine leukemia cell line (L1210) was made resistant to XK-469. This resistant subline, L1210/XK469, demonstrated reduced sensitivity to the topoisomerase II poison VP-16 and the antimetabolite 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, the cell kill efficacy of VP-16 was reduced from an 8.0 log kill in the parent line to a 4.0 log kill in the resistant line. nih.gov Similarly, the efficacy of 5-FU was reduced from a 4.0 log kill to a 2.0 log kill. nih.gov However, other agents such as Ara-C, Gemzar, Cytoxan, BCNU, DTIC, and CisDDPT retained similar activity against both the parent and the resistant tumor lines. nih.gov

Table 2: In Vitro Efficacy of (R)-XK-469 Against Multidrug-Resistant Tumor Models

| Resistant Cell Line | Cancer Type | Mechanism of Resistance | Efficacy of (R)-XK-469 | Citation |

|---|---|---|---|---|

| L1210/XK469 | Leukemia | Developed resistance to XK-469 | Showed cross-resistance to VP-16 and 5-FU | nih.gov |

Note: Specific in vitro efficacy data for (R)-XK-469 against multidrug-resistant solid tumor models were not available in the reviewed sources.

In Vivo Antitumor Activity in Murine Models

Spectrum of Activity Across Diverse Solid Tumor Models

(R)-XK-469 has demonstrated a broad spectrum of antitumor activity in various murine solid tumor models. Early preclinical studies identified its efficacy against tumors such as colon 38, pancreatic 03, and mammary 16/C. nih.gov These findings highlight the potential of (R)-XK-469 as a therapeutic agent for a range of solid malignancies.

Table 3: In Vivo Antitumor Activity of (R)-XK-469 in Murine Solid Tumor Models

| Tumor Model | Cancer Type | Efficacy Metric | Result | Citation |

|---|---|---|---|---|

| Colon 38 | Colon Cancer | General Activity | Active | nih.gov |

| Pancreatic 03 | Pancreatic Cancer | General Activity | Active | nih.gov |

| Mammary 16/C | Breast Cancer | General Activity | Active | nih.gov |

| Prostate Cancer Xenograft | Prostate Cancer | Data not available | Data not available |

Note: Specific quantitative data on tumor growth inhibition or survival for the listed murine models were not available in the reviewed sources.

Influence of Dosing Schedule on Antitumor Activity in Preclinical Models

The dosing schedule of (R)-XK-469 has a significant impact on its antitumor activity and tolerability in preclinical models. nih.gov Studies have shown that high individual intravenous (i.v.) doses (100 to 142 mg/kg) are poorly tolerated, leading to substantial weight loss and other toxicities. nih.gov Optimal therapeutic effects required total dosages ranging from 350 to 600 mg/kg. nih.gov

Research indicates that a split-dose regimen is preferable to a high-dose, single-administration schedule. nih.gov Lower individual i.v. doses of 40 to 50 mg/kg/injection administered daily were well-tolerated and allowed for the achievement of an optimal total dose with minimal toxicity. nih.gov Similarly, a schedule of 75 mg/kg/injection i.v. every other day was also found to be an effective and well-tolerated regimen for reaching the optimal therapeutic dose. nih.gov These findings suggest that more frequent administration of lower doses of (R)-XK-469 can maintain therapeutic efficacy while minimizing adverse effects. nih.gov

Table 4: Influence of Dosing Schedule on the Antitumor Activity of (R)-XK-469 in Murine Models

| Dosing Schedule | Total Dose (mg/kg) | Tumor Model | Effect on Antitumor Activity | Citation |

|---|---|---|---|---|

| 40-50 mg/kg/injection, daily i.v. | Variable | General | Well-tolerated and effective | nih.gov |

| 75 mg/kg/injection, every other day i.v. | Variable | General | Well-tolerated and effective | nih.gov |

Note: Specific tumor growth inhibition data for different dosing schedules in the specified solid tumor models were not available in the reviewed sources.

Synergistic and Modulatory Effects of (R)-XK-469 in Combination Therapies

Preclinical studies have explored the potential of (R)-XK-469 in combination with other anticancer agents. In a study involving the HL-60 leukemic cell line, (R)-XK-469 did not compromise the antiproliferative effect of the anthracycline daunorubicin (B1662515). oup.com However, in an in vivo rabbit model, (R)-XK-469 failed to prevent daunorubicin-induced cardiotoxicity. oup.com

Another preclinical evaluation investigated the combination of (R)-XK-469 as a modulator of etoposide (B1684455) in a human Waldenstrom's macroglobulinemia xenograft model. Further details on the synergistic or modulatory effects in solid tumor models as specified in the outline were not available in the reviewed literature.

Table 5: Preclinical Studies of (R)-XK-469 in Combination Therapies

| Combination Agent | Cancer Model | Effect | Citation |

|---|---|---|---|

| Daunorubicin | HL-60 Leukemia Cells (in vitro) | Did not compromise antiproliferative effect | oup.com |

| Daunorubicin | Rabbit Model (in vivo) | Failed to prevent cardiotoxicity | oup.com |

Note: Specific data on synergistic or modulatory effects in pancreatic, colon, breast, prostate, or lung cancer models were not available in the reviewed sources.

Modulation of Topoisomerase IIα Inhibitor Cytotoxicity (e.g., Etoposide/VP-16)

Preclinical research has demonstrated that (R)-XK-469 can modulate the cytotoxicity of topoisomerase IIα inhibitors, such as etoposide (VP-16). This effect is particularly notable in indolent B-cell tumors, which often exhibit low levels of topoisomerase IIα, rendering them less susceptible to drugs targeting this enzyme.

Studies have shown that pre-exposure of cancer cells to XK-469 leads to an upregulation of topoisomerase IIα. This increase in the target enzyme subsequently sensitizes the cells to the cytotoxic effects of etoposide. In a Waldenstrom's macroglobulinemia cell line, WSU-WM, which has undetectable baseline levels of topoisomerase IIα, treatment with XK-469 induced the expression of the enzyme. This upregulation was associated with an enhanced sensitivity to etoposide, an effect that was dependent on the sequence of administration. A synergistic cytotoxic effect was observed when cells were pre-exposed to XK-469 before etoposide treatment, while simultaneous or reverse-order exposure resulted in an antagonistic effect. This schedule-dependent sensitization suggests a potential therapeutic strategy for tumors with inherent resistance to topoisomerase IIα poisons.

Potentiation of Tyrosine Kinase Inhibitor Sensitivity in Chronic Myeloid Leukemia Models

As of the latest available preclinical data, there have been no published studies investigating the potential of (R)-XK-469 to potentiate the sensitivity of chronic myeloid leukemia (CML) models to tyrosine kinase inhibitors.

Resistance Mechanisms to XK-469 in Preclinical Models

The development of drug resistance is a significant challenge in cancer therapy. Preclinical studies have been conducted to characterize the mechanisms of acquired resistance to (R)-XK-469 and to determine the cross-resistance profile of resistant cells to other anticancer agents.

Characterization of Acquired Resistance in Leukemia Sublines

To investigate acquired resistance, a murine leukemia L1210 subline with reduced sensitivity to XK-469, designated L1210/XK469, was developed. nih.gov This resistant subline was generated through the repeated, optimal treatment of intravenously implanted L1210 leukemia with XK-469 over seven passages. nih.gov The characterization of this subline has provided insights into the potential mechanisms by which cancer cells can evade the cytotoxic effects of (R)-XK-469.

Cross-Resistance Profiles with Other Anticancer Agents

The L1210/XK469 subline was tested for its sensitivity to a panel of other anticancer agents to determine its cross-resistance profile. nih.gov The findings from these studies are crucial for understanding the potential implications of XK-469 resistance on subsequent therapeutic options.

The resistant subline demonstrated a reduced sensitivity to the topoisomerase IIα inhibitor VP-16. nih.gov This suggests that while (R)-XK-469 can initially sensitize cells to etoposide, long-term exposure leading to resistance may negate this benefit. A reduction in sensitivity was also observed for the antimetabolite 5-fluorouracil (5-FU). nih.gov

Conversely, the L1210/XK469 subline retained sensitivity to several other chemotherapeutic agents, indicating a lack of broad cross-resistance. nih.gov These findings are summarized in the table below.

Table 1: Cross-Resistance Profile of L1210/XK469 Leukemia Subline

| Anticancer Agent | Change in Sensitivity in L1210/XK469 vs. L1210/0 |

|---|---|

| VP-16 (Etoposide) | Reduced Sensitivity |

| 5-FU (5-fluorouracil) | Reduced Sensitivity |

| Ara-C (Cytarabine) | Approximately Equal Activity |

| Gemzar (Gemcitabine) | Approximately Equal Activity |

| Cytoxan (Cyclophosphamide) | Approximately Equal Activity |

| BCNU (Carmustine) | Approximately Equal Activity |

| DTIC (Dacarbazine) | Approximately Equal Activity |

Source: Data compiled from preclinical studies. nih.govnih.gov

Importantly, no instances of collateral sensitivity, where the resistant cells become more sensitive to another agent, were observed with the tested compounds. nih.gov

Molecular Mechanisms of Action of R Xk 469

Topoisomerase II Targeting and Activity

The primary molecular target of (R)-XK-469 is topoisomerase II, a critical enzyme in managing DNA topology. nih.gov However, its interaction with the different isoforms of this enzyme and the downstream consequences are nuanced.

(R)-XK-469 has been identified as a selective inhibitor of topoisomerase IIβ. nih.govresearchgate.net This selectivity is considered a key factor in its effectiveness against solid tumors, which often have a significant population of cells in the G1/G0 phases of the cell cycle where topoisomerase IIβ levels are high, while topoisomerase IIα is less abundant. nih.gov Initial studies reported that (R)-XK-469's R-isomer was approximately twice as effective as the S-isomer. While some research points to (R)-XK-469 inhibiting both topoisomerase II isoforms, it was found to have a significantly lower IC50 for topoisomerase IIβ compared to topoisomerase IIα, suggesting a preferential activity. nih.govresearchgate.net Further evidence for topoisomerase IIβ selectivity comes from studies using mouse embryonic fibroblasts, where cells with normal levels of topoisomerase IIβ were more sensitive to the compound than those depleted of the enzyme, showing a 2.5-fold increase in protein-DNA crosslinks. oup.com

A key mechanistic feature of (R)-XK-469 is its ability to induce reversible protein-DNA crosslinks in mammalian cells. nih.gov These crosslinks are a hallmark of topoisomerase poisons, which stabilize the transient covalent complex formed between the enzyme and DNA during its catalytic cycle. nih.gov The crosslinks induced by (R)-XK-469 are rendered irreversible under denaturing conditions. nih.gov The reversibility of these crosslinks has been demonstrated by their rapid reversal upon removal of the drug. nih.gov However, some studies have noted that while the compound induces the degradation of topoisomerase II, it may not significantly induce topoisomerase II covalent complexes in certain cell types like isolated cardiomyocytes and HL-60 cells. nih.govresearchgate.netoup.comoup.comnih.gov

While initially reported as highly selective for topoisomerase IIβ, more recent research indicates that (R)-XK-469 inhibits both the α and β isoforms of topoisomerase II. nih.govnih.govresearchgate.netoup.comoup.comnih.gov However, a degree of selectivity is still observed. In DNA relaxation assays, the IC50 value for the inhibition of topoisomerase IIβ by (R)-XK-469 was found to be significantly lower than that for topoisomerase IIα. nih.gov This suggests a more potent inhibitory effect on the β isoform. The expression of topoisomerase IIα is largely restricted to proliferating cells, peaking in the G2/M phase, whereas topoisomerase IIβ is expressed more consistently throughout the cell cycle and in quiescent cells. nih.govnih.govoup.comoup.com This differential expression pattern may contribute to the observed solid tumor selectivity of (R)-XK-469. nih.gov

Table 1: Comparative Inhibitory Activity of (R)-XK-469 on Topoisomerase II Isoforms

| Isoform | IC50 (µM) | Observation | Reference |

| Topoisomerase IIα | ~130 | Inhibited by (R)-XK-469 | oup.com |

| Topoisomerase IIβ | Significantly lower than α | Preferential inhibition | nih.gov |

This table is generated based on available data and may not represent all findings.

(R)-XK-469 has been shown to induce the proteasomal degradation of topoisomerase II in various cell types, including isolated cardiomyocytes and HL-60 cells. nih.govresearchgate.netoup.comoup.comnih.gov This degradation is a significant aspect of its mechanism of action. Studies have demonstrated that treatment with (R)-XK-469 leads to a reduction in the protein levels of topoisomerase IIβ. oup.com This effect on protein degradation is a shared characteristic with other topoisomerase II inhibitors like dexrazoxane (B1684449). nih.govoup.com

Differential Effects on Topoisomerase IIα and Topoisomerase IIβ Isoforms

Cell Cycle Regulation and Induced Cellular Responses

The interaction of (R)-XK-469 with topoisomerase II enzymes triggers a cascade of cellular responses, most notably affecting cell cycle progression.

A primary cellular response to (R)-XK-469 is the induction of a G2-M phase cell cycle arrest. researchgate.net This arrest prevents cells from entering mitosis, a critical control point when DNA damage is detected. medsci.org The mechanism underlying this arrest involves the upregulation of p53-dependent proteins, including cyclins A and B1. medkoo.com The accumulation of these cyclins, coupled with the inhibition of cyclin B1 ubiquitination, contributes to the halt in the cell cycle at the G2-M transition. researchgate.net Furthermore, the G2-M arrest is associated with the phosphorylation of cdc2 and a decrease in its kinase activity. researchgate.net The activation of checkpoint pathways, which can lead to the cytoplasmic sequestration of the cdc25c phosphatase, is a common mechanism for inducing G2/M arrest in response to DNA damage. nih.gov

Impact on cdc2 Kinase Activity

A primary mechanism through which (R)-XK-469 induces G2/M arrest is by significantly decreasing the kinase activity of cdc2. researchgate.net The cdc2 kinase, in complex with its regulatory partner cyclin B1, forms the maturation-promoting factor (MPF), which is essential for the G2 to M phase transition. nih.govsemanticscholar.org The activity of this complex is tightly regulated by phosphorylation.

Research has shown that treatment with XK-469 leads to the phosphorylation of cdc2. researchgate.net This inhibitory phosphorylation prevents the cdc2-cyclin B1 complex from carrying out its function of phosphorylating downstream targets necessary for mitotic entry. semanticscholar.orgplos.org The inactivation of cdc2 kinase activity is a key event that ultimately halts the cell cycle at the G2/M boundary. researchgate.net

Exploration of Additional Molecular Targets and Signaling Pathways

Beyond its effects on cell cycle checkpoint proteins, the molecular mechanism of (R)-XK-469 involves several other targets and signaling pathways.

Inhibition of Cyclin B1 Ubiquitination

A distinctive feature of (R)-XK-469's mechanism is its ability to inhibit the ubiquitination of cyclin B1. nih.govdntb.gov.uamdpi.com Ubiquitination is a process that marks proteins for degradation by the proteasome, and the timely degradation of cyclin B1 is necessary for cells to exit mitosis. nih.gov By preventing the ubiquitination of cyclin B1, (R)-XK-469 causes this protein to accumulate, which contributes to the arrest in the early M phase of the cell cycle. nih.gov This mechanism appears to be unique to XK-469 when compared to other mitotic inhibitors. nih.gov

Interaction with the Peripheral Benzodiazepine (B76468) Receptor

(R)-XK-469 has been found to bind to the peripheral benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO). mdpi.comnih.govnih.govpharmgkb.org This interaction is believed to be a factor in the cytotoxic and pro-apoptotic effects of the compound. nih.gov Studies using murine leukemia L1210 cells have shown a correlation between the binding of (R)-XK-469 to the PBR and the induction of apoptosis. nih.gov The R(+) enantiomer of XK-469 was found to be significantly more cytotoxic than the S(-) form, and this difference correlated with its binding to the PBR. nih.gov

Influence on Growth Arrest Specific 2 (GAS2) Expression

Research has indicated that (R)-XK-469 can downregulate the expression of the Growth Arrest Specific 2 (GAS2) gene. medchemexpress.com GAS2 is a protein associated with the cytoskeleton and has been implicated in the regulation of cell cycle progression, apoptosis, and senescence. nih.govplos.org It can interact with both actin filaments and microtubules. plos.org The downregulation of GAS2 expression by (R)-XK-469 suggests another potential avenue through which this compound exerts its anti-proliferative effects. medchemexpress.com

Effects on MEK/MAPK Signaling Pathways

(R)-XK-469 has been shown to potently inhibit the phosphorylation and activation of MEK in the MEK/MAPK signaling pathway. nih.gov The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. wikipedia.orgfrontiersin.orgthermofisher.com By inhibiting the activation of MEK, (R)-XK-469 consequently blocks the activation of its downstream target, MAPK (also known as ERK). nih.gov This inhibition of the MEK/MAPK pathway is believed to be a key mediator of the antiproliferative effect of (R)-XK-469. nih.gov

Investigations into Cardioprotective Potential and Associated Mechanisms of (R)-XK-469

The potential of (R)-XK-469 to mitigate the cardiotoxic side effects of anthracycline chemotherapy has been a subject of scientific investigation. Anthracyclines, while effective anticancer agents, are known for causing heart muscle damage, a major limitation to their clinical use. nih.govoup.com Research has focused on whether (R)-XK-469 can protect cardiac cells from this damage, exploring its mechanisms of action at a cellular and molecular level.

Effects on Anthracycline-Induced Toxicity in Isolated Cardiomyocytes

Initial studies on isolated neonatal rat cardiomyocytes explored the potential of (R)-XK-469 as a cardioprotective agent against toxicity induced by the anthracycline daunorubicin (B1662515). nih.govoup.com In these in vitro models, pre-treatment with (R)-XK-469 showed an ability to reduce the cell death caused by daunorubicin. nih.gov

Specifically, daunorubicin at a concentration of 1.2 µM was shown to induce death in approximately 50% of the cardiomyocyte population. nih.govoup.com While (R)-XK-469 itself was not toxic in these initial short-term assays, preincubation with it at concentrations of 30 µM and 100 µM significantly reduced the cytotoxicity caused by daunorubicin. nih.govoup.com These preliminary findings suggested a potential protective effect, although it was noted to be less efficient than the clinically approved cardioprotective agent, dexrazoxane. nih.govoup.com

However, further analysis under conditions of prolonged and continuous exposure revealed a different outcome. nih.govnih.gov Continuous measurement assays showed that higher concentrations (30–100 µM) of (R)-XK-469 alone became cytotoxic to the cardiomyocytes over time, with 10 µM also showing significant toxicity after 24 hours. oup.com This toxicity upon prolonged exposure presents a significant challenge to its potential as a cardioprotective agent. nih.govnih.gov Despite its promising initial characteristics, in vivo experiments in rabbits did not confirm a cardioprotective potential for XK469 in either acute or chronic settings of daunorubicin-induced cardiac toxicity. nih.govresearchgate.net

Table 1: Effect of (R)-XK-469 on Daunorubicin-Induced Cytotoxicity in Neonatal Rat Cardiomyocytes

| Compound/Combination | Observation | Reference |

|---|---|---|

| Daunorubicin (1.2 µM) | Induced approximately 50% cell death. | nih.govoup.com |

| (R)-XK-469 (30 µM) + Daunorubicin | Significantly reduced daunorubicin-induced toxicity. | nih.govoup.com |

| (R)-XK-469 (100 µM) + Daunorubicin | Significantly reduced daunorubicin-induced toxicity. | nih.govoup.com |

| (R)-XK-469 (prolonged exposure) | Exhibited significant toxicity on its own, particularly at concentrations of 10 µM and higher. | nih.govnih.govoup.com |

Impact on DNA Damage and p53/p21 Expression in Cardiac Cells

The mechanisms underlying anthracycline-induced cardiotoxicity are complex, with the induction of DNA damage and activation of cell death pathways playing a central role. frontiersin.orgijpsonline.com The tumor suppressor protein p53 is a key regulator of these pathways, often activated in response to cellular stress, including DNA damage. aging-us.comimrpress.com Investigations into (R)-XK-469's cardioprotective effects have therefore included its impact on these specific molecular markers in cardiac cells.

The p21 protein is a cyclin-dependent kinase inhibitor and a major downstream target of p53 activity; its expression is often associated with cell cycle arrest. aging-us.comimperial.ac.uk When examining p21 expression, researchers found that daunorubicin treatment caused a significant increase in p21 mRNA levels. nih.gov While the established cardioprotectant dexrazoxane was able to significantly decrease this daunorubicin-induced p21 expression, (R)-XK-469 did not. nih.gov In fact, (R)-XK-469 treatment alone increased p21 expression to a degree similar to daunorubicin and failed to reduce the induction caused by daunorubicin when used in combination. nih.gov

Table 2: Molecular Effects of (R)-XK-469 in Daunorubicin-Treated Cardiomyocytes

| Molecular Target | Effect of Daunorubicin | Effect of (R)-XK-469 | Reference |

|---|---|---|---|

| p53 Phosphorylation | Increased | Prevented daunorubicin-induced increase. | nih.govnih.govresearchgate.net |

| H2AX Phosphorylation (DNA Damage Marker) | Increased | Only partially prevented the daunorubicin-induced increase. | nih.govoup.com |

| DNA Damage (Comet Assay) | Increased | Did not affect the level of damage induced by daunorubicin. | nih.govnih.govresearchgate.net |

| p21 mRNA Expression | Increased | Increased expression on its own and did not decrease daunorubicin-induced expression. | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of Xk 469

Significance of (R)-Stereochemistry in Biological Activity

XK-469 is a chiral compound, existing as (R) and (S) enantiomers. Early biological evaluations revealed that the stereochemistry at the chiral center of the propionic acid side chain plays a critical role in its cytotoxic effects. The (R)-(+)-enantiomer of XK-469, also known as XK469R (NSC 698215), is significantly more cytotoxic and potent than its (S)-(-)-counterpart. nih.govnih.govmedkoo.com Studies using murine leukemia L1210 cells in culture demonstrated the superior cytotoxicity of the (R) form. nih.gov This stereoselectivity suggests a specific interaction with its biological target, believed to be primarily topoisomerase IIβ. nih.govnih.gov Although both isomers exhibit cytotoxicity, the enhanced activity of the (R)-enantiomer has established it as the eutomer, the enantiomer with the desired therapeutic activity. nih.govmedkoo.com Consequently, further development and clinical studies have focused on the (R)-enantiomer. nih.gov Interestingly, in vivo studies in rats, mice, and dogs have shown that the S(-)-enantiomer can undergo significant metabolic conversion to the more active R(+)-enantiomer. nih.gov

Design and Synthesis Strategies for XK-469 Derivatives

To delineate the pharmacophore of XK-469 and potentially discover analogs with improved activity, researchers have pursued various design and synthesis strategies. These efforts have focused on modifying the three main regions of the molecule: the quinoxaline (B1680401) ring system (ring A), the phenoxy linker, and the propionic acid side chain. researchgate.net

Systematic modifications of the quinoxaline core and the propionic acid side chain have yielded important SAR insights.

Quinoxaline Core: The 7-chloro-2-quinoxalinyloxy moiety is a key structural feature. Research has shown that replacing the quinoxaline ring with other heterocyclic systems, such as Current time information in Bangalore, IN.mdpi.comnaphthyridine, pyrrolo[1,2-a], imidazo[1,2-a], and imidazo[1,5-a] derivatives, leads to a loss of antitumor activity. researchgate.net Even more subtle changes, like simplifying the quinoxaline to a pyrazine (B50134) core, have been explored. oup.comnih.gov

Side Chain: The 2-oxypropionic acid moiety has been a major focus of synthetic modification. medkoo.com One strategy involved replacing the propionic acid fragment with an acetic acid group; however, the resulting analogs (JM-85, JM-177, and JM-107) did not show significant cytotoxicity. oup.comnih.gov Another approach involved introducing bulky, hydrophobic groups like tert-butylamine (B42293) or dodecylamine (B51217) at the 3-position of the quinoxaline core, which was found to be favorable for achieving better anti-proliferative potency in some peptidomimetic analogs. nih.govresearchgate.net

Linker Modifications: Substitution on the central phenoxy linker has also been investigated. The introduction of a fluorine atom at the 3-position of the phenoxy linker resulted in a tenfold decrease in activity, while a 2-fluoro substitution made the analog 100-fold less active than XK-469. researchgate.net

The following table summarizes the outcomes of various modifications to the XK-469 structure.

| Modification Site | Specific Change | Resulting Activity | Reference(s) |

| Stereocenter | (S)-enantiomer vs. (R)-enantiomer | (S)-isomer is less potent | nih.gov |

| Quinoxaline Core | Replacement with pyrazine | Reduced cytotoxicity | oup.comnih.gov |

| Quinoxaline Core | Replacement with naphthyridine, pyrrolo, or imidazo (B10784944) systems | Loss of antitumor activity | researchgate.net |

| Side Chain | Propionic acid replaced with acetic acid | Not significantly cytotoxic | oup.comnih.gov |

| Phenoxy Linker | Fluorine substitution at position 3 | 10-fold reduction in activity | researchgate.net |

| Phenoxy Linker | Fluorine substitution at position 2 | 100-fold reduction in activity | researchgate.net |

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, has been applied to the design of XK-469 analogs. oup.com The goal of this approach is to modulate the molecule's properties, such as potency, selectivity, and pharmacokinetics, while retaining the essential interactions with the biological target. mdpi.com For instance, the ether oxygen linking the quinoxaline and phenoxy rings has been a target for bioisosteric replacement. In one study, a secondary aniline (B41778) was used as a bioisosteric replacement for the ether oxygen, but this surprisingly led to a decrease in potency. escholarship.org Another study synthesized analogs where the ether moiety was replaced with an oxirane ring, which was found to be important for the anti-proliferative activity of these new compounds against neuroblastoma cell lines. researchgate.netresearchgate.net

The presence and position of halogen substituents on the quinoxaline ring are critical determinants of the antitumor activity of XK-469 and its analogs. oup.com The parent compound features a chlorine atom at the 7-position of the quinoxaline core. SAR studies have shown that this 7-halo substitution is a requirement for potent activity. researchgate.net The nature of the halogen itself also influences biological activity. For example, in related quinoline-based compounds, the 7-bromo analog (SH80) also shows significant antitumor activity. medkoo.com Studies on other quinoxaline derivatives have further confirmed the importance of halogenation. The presence of a halogen atom at position 7 was found to be critical for the anti-leishmaniasis activity of certain quinoxaline 1,4-dioxides. mdpi.com In another series of benzo[g]quinoxaline (B1338093) derivatives, a dibromo-substituted analog showed greater cytotoxicity than the non-halogenated version, suggesting that bromo-substitution plays an important role in anticancer activity. nih.gov Generally, electron-withdrawing groups like halogens on the quinoxaline ring are considered important for potency, although the optimal substitution pattern can vary depending on the specific chemical scaffold and biological target. mdpi.commdpi.com

| Compound Series | Halogen Substitution | Impact on Activity | Reference(s) |

| XK469 Analogs | 7-Chloro (Cl) | Essential for high potency | researchgate.net |

| SH80 (Quinoline Analog) | 7-Bromo (Br) | Confers significant antitumor activity | medkoo.com |

| Benzo[g]quinoxalines | Dibromo substitution | Increased cytotoxic activity compared to non-halogenated analog | nih.gov |

| Quinoxaline 1,4-dioxides | Halogen at position 7 | Critical for anti-leishmaniasis activity | mdpi.com |

Exploration of Bioisosteric Replacements

Conformational Restriction Studies and Their Effect on Potency

Conformational restriction is a medicinal chemistry strategy used to increase potency and selectivity by locking a flexible molecule into its bioactive conformation. This approach was applied to XK-469 with the hypothesis that a more rigid structure might enhance its antitumor effects. nih.gov To test this, researchers designed and synthesized a highly rigidified, polycyclic analog of XK-469: (R,S)-2-[(8-chlorobenzofurano[2,3-b]quinolinyl)oxy]propionic acid. nih.govdntb.gov.ua This constrained analog essentially locks the quinoxaline and phenoxy rings into a planar system. However, contrary to expectations, biological evaluation showed that this conformationally restricted analog was significantly less active than the more flexible parent compound, XK-469. nih.govresearchgate.net This finding suggests that the flexibility of the diaryl ether linkage in XK-469 is crucial for its biological activity, possibly allowing the molecule to adopt an optimal, non-planar conformation to bind effectively to its target, topoisomerase IIβ. nih.gov The spatial arrangement of the 2-oxypropionic acid side chain relative to the heterocyclic core, which is altered in the rigid analog, is also likely a critical factor for activity. nih.gov

Metabolic Pathways of Xk 469

In Vivo Enantiomeric Interconversion of XK-469 Isomers

XK-469 exists as two isomers, the (R)- and (S)-enantiomers. nih.gov While both isomers have shown comparable toxicity in animal tumor models, their metabolic handling and potential for interconversion within the body are important considerations. nih.gov Studies have shown that the (R)-isomer is approximately twice as effective as the (S)-isomer in inducing protein-DNA crosslinks, a key mechanism of its anti-cancer activity. nih.gov Although specific studies detailing the in vivo interconversion of XK-469 enantiomers are not extensively reported in the provided results, the phenomenon of chiral inversion is a known metabolic process for other drugs. nih.gov For some compounds, this interconversion can be rapid and favor the formation of one enantiomer over the other. nih.gov The differential activity observed between the (R)- and (S)-isomers of XK-469 underscores the potential significance of such stereoselective metabolic processes. nih.gov

Identification of Metabolites and Conjugates

The biotransformation of XK-469 leads to the formation of several metabolites. nih.gov Five primary metabolites have been identified through high-performance liquid chromatography/mass spectrometry (HPLC/MS/MS). nih.gov

The major metabolic pathway involves oxidation by the cytosolic enzyme aldehyde oxidase. nih.govresearchgate.net This results in an oxidized product that is the predominant metabolite found in both urine and in vitro studies using human hepatocytes. nih.gov

In addition to oxidation, XK-469 undergoes Phase II conjugation reactions. nih.govabdn.ac.uk These reactions involve the attachment of endogenous molecules to the drug, which typically increases water solubility and facilitates excretion. abdn.ac.ukbasicmedicalkey.com The identified conjugates of XK-469 include those formed with:

Glycine

Taurine

Glucuronic acid nih.gov

Below is a table summarizing the identified metabolites and conjugates of XK-469.

| Metabolite/Conjugate | Metabolic Pathway | Enzyme Involved (if specified) |

| Oxidized product | Oxidation | Cytosolic aldehyde oxidase |

| Glycine conjugate | Conjugation | Not specified |

| Taurine conjugate | Conjugation | Not specified |

| Glucuronic acid conjugate | Conjugation (Glucuronidation) | Not specified |

| 4-oxo-XK469 | Microsomal oxidation | Not specified |

Assessment of Potential for Active or Toxic Metabolites

An important aspect of drug metabolism studies is to determine whether the resulting metabolites are pharmacologically active or possess toxic properties. nih.govdrughunter.com For XK-469, the systemic exposure to the parent drug is substantially higher—by about 100-fold—than the exposure to its metabolites based on circulating plasma concentrations. nih.gov

This significant difference in exposure levels strongly suggests that both the therapeutic efficacy and any potential toxicity of XK-469 are primarily attributable to the parent molecule itself, rather than its metabolites. nih.gov While metabolites are formed, their low concentrations in plasma indicate a low potential for them to be active or toxic. nih.gov The primary role of metabolism in the case of XK-469 appears to be the facilitation of its elimination, even though urinary excretion of the unchanged drug is low. nih.gov

Computational and in Silico Approaches in Xk 469 Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-XK-469, docking studies have been instrumental in elucidating its interaction with its primary molecular target, DNA topoisomerase IIβ. pnas.orgnih.gov

Research has employed molecular docking to simulate the binding of XK-469 and its analogues within the active site of topoisomerase IIβ. nih.govnih.gov These studies are often part of a rational design strategy to create novel anticancer compounds that reference the structure of established inhibitors like XK-469. mdpi.com The primary goal is to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity and selectivity of the compound.

For instance, docking simulations of newly synthesized quinoxaline (B1680401) derivatives have been compared against the binding mode of XK-469 to predict their potential as topoisomerase II inhibitors. nih.gov These studies have identified key amino acid residues within the Winged Helix Domain (WHD) of topoisomerase IIβ that are crucial for interaction. One significant finding is the interaction with the amino acid Gln762, which appears to be a common binding residue for both XK-469 and its active analogues. nih.gov By understanding these precise interactions, researchers can predict how structural modifications to the XK-469 scaffold might enhance its binding efficacy and, consequently, its biological activity.

Table 1: Key Findings from Molecular Docking Studies of XK-469 and Analogues

| Parameter | Description | Reference |

|---|---|---|

| Primary Target | DNA Topoisomerase IIβ | pnas.orgnih.govnih.gov |

| Binding Site Domain | Winged Helix Domain (WHD) | nih.gov |

| Key Interacting Residue | Gln762 | nih.gov |

| Methodology | Used to predict binding modes and guide the rational design of new derivatives. | nih.govmdpi.com |

| Application | Comparison of binding interactions between XK-469 and newly synthesized compounds to predict their mechanism of action. | nih.gov |

Pharmacophore Elaboration and Ligand-Based Drug Design

In the absence of a crystal structure of the ligand-receptor complex, or as a complementary approach, ligand-based drug design methods are employed. iaanalysis.comgardp.org These strategies rely on the knowledge of molecules known to be active, such as XK-469, to develop a pharmacophore model. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. scienceopen.comresearchgate.net

The quinoxaline core of XK-469 is a recognized pharmacophore that is crucial for its anticancer activity. mdpi.comsci-hub.se This scaffold has served as a template in ligand-based design for creating new series of potential topoisomerase II inhibitors. mdpi.com The design process involves identifying the key structural elements of XK-469 and using this information to build a pharmacophore hypothesis.

This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features, and are therefore predicted to have similar biological activity. ugm.ac.idugm.ac.id This approach allows for scaffold hopping, where new chemical skeletons are discovered that can present the same essential features as the original ligand, potentially leading to compounds with improved properties. The development of peptidomimetic analogues of XK-469, for example, has been guided by such ligand-based principles to explore new chemical space while retaining the core activity. nih.gov

Table 2: Pharmacophoric Features Derived from Quinoxaline-Based Inhibitors

| Feature | Type | Importance | Reference |

|---|---|---|---|

| Quinoxaline Ring System | Aromatic/Hydrophobic | Core scaffold essential for activity; provides a planar system for interaction. | mdpi.comsci-hub.se |

| Phenoxypropionic Acid Moiety | H-Bond Acceptor/Anionic | Likely involved in key electrostatic or hydrogen bonding interactions with the target enzyme. | pnas.org |

| Substituted Phenyl Group | Hydrophobic/Aromatic | Contributes to binding affinity through hydrophobic and aromatic interactions. | mdpi.com |

Predictive Modeling of Biological Activity

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For XK-469 and its derivatives, such models are used to predict the antiproliferative or inhibitory potency based on their physicochemical properties and structural descriptors.

The rational design of new 1,2-benzothiazine mdpi.com and peptidomimetic quinoxaline analogues nih.gov of XK-469 inherently relies on predictive principles. By systematically modifying the XK-469 structure—for instance, by introducing different substituents on the quinoxaline or phenyl rings—and measuring the resulting biological activity, researchers can build a dataset. This data is then used to construct a QSAR model.

These models can help identify which structural properties are most influential on activity. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances cytotoxicity, while another feature might be detrimental. nih.gov This predictive understanding guides the synthesis of future generations of compounds, prioritizing those with a higher predicted probability of success and minimizing the synthesis of inactive molecules. While specific QSAR models for (R)-XK-469 are not extensively detailed in the public literature, the design strategies employed in the development of its analogues strongly suggest the application of these predictive modeling principles. nih.govmdpi.com

Emerging Research Directions for R Xk 469

Repurposing Potential in Non-Oncological Contexts

The unique mechanism of action of (R)-XK-469, particularly its role as a selective topoisomerase IIβ inhibitor, opens up possibilities for its use in therapeutic areas other than cancer. nih.gov Drug repurposing is a valuable strategy that can accelerate the development process by leveraging existing research. rsc.org

One notable area of investigation has been the potential of (R)-XK-469 as a cardioprotective agent. oup.comoup.com Anthracycline chemotherapeutics, while effective against cancer, are known for their cardiotoxicity, which is linked to their effect on topoisomerase IIβ in cardiomyocytes. oup.com The hypothesis was that a selective topoisomerase IIβ inhibitor like XK-469 could potentially mitigate this cardiac damage. oup.com Initial in vitro studies on neonatal rat cardiomyocytes showed that XK-469 could prevent daunorubicin-induced toxicity and reduce the phosphorylation of p53, a protein involved in cell stress and death. oup.com However, this protective effect was not absolute, as it only partially prevented other DNA damage markers. oup.com Ultimately, in vivo studies in rabbits did not confirm a cardioprotective effect in either acute or chronic settings. oup.com Despite this outcome, the research demonstrates a clear direction in exploring (R)-XK-469 for non-oncological, supportive care roles.

Table 1: Summary of Research on Cardioprotective Potential of XK-469

| Experimental System | Key Findings | Outcome | Citation |

|---|---|---|---|

| Rat Neonatal Cardiomyocytes (in vitro) | Prevented daunorubicin-induced toxicity and p53 phosphorylation. | Promising | oup.com |

| Rat Neonatal Cardiomyocytes (in vitro) | Only partially prevented phosphorylation of H2AX; did not affect DNA damage in Comet Assay. | Ambiguous | oup.com |

Furthermore, the broader class of topoisomerase II inhibitors is being examined for antimicrobial properties. nih.govresearchgate.net Studies have shown that established topoisomerase II inhibitors such as Aclarubicin, Doxorubicin, and Mitoxantrone possess antifungal activity. nih.gov Similarly, fluoroquinolone antibiotics, which can target bacterial topoisomerase (gyrase), are being repurposed as potential anti-cancer agents due to their interaction with human topoisomerase II. rsc.orgresearchgate.net This bidirectional interest suggests that specific human topoisomerase II inhibitors like (R)-XK-469 could be investigated for activity against microbial pathogens, particularly fungi, which possess their own topoisomerase II enzymes essential for DNA replication. nih.govresearchgate.net This remains a largely unexplored but potentially fruitful research direction.

Further Elucidation of Unique Mechanistic Avenues for Drug Development

The most compelling aspect of (R)-XK-469 for future drug development lies in its unique mechanism of action. researchgate.net Unlike many clinically successful anti-cancer drugs such as etoposide (B1684455), which target the topoisomerase IIα isozyme, (R)-XK-469 is a selective inhibitor of topoisomerase IIβ. nih.govfrontiersin.org This selectivity is significant because the two isozymes have different biological roles. Topoisomerase IIα is primarily associated with cell division and its levels are high in proliferating cells. nih.govfrontiersin.org In contrast, topoisomerase IIβ is involved in gene transcription and differentiation processes, and its expression is relatively constant throughout the cell cycle, even in quiescent (non-dividing) cells. nih.govfrontiersin.org The high level of topoisomerase IIβ in many solid tumors, which contain large populations of quiescent cells, may explain the solid tumor selectivity of XK-469 observed in early studies. nih.gov

Table 2: Isozyme Selectivity of XK-469

| Isozyme | Function | Expression Profile | Inhibition by S(-)-XK469 (IC₅₀) | Citation |

|---|---|---|---|---|

| Topoisomerase IIα | Cell Division, DNA Replication | High in proliferating (S, G2/M phase) cells | ~5 mM | nih.govfrontiersin.org |

Research indicates that the R-isomer of XK-469 is approximately twice as effective as the S-isomer at inducing the protein-DNA crosslinks characteristic of topoisomerase poisoning. nih.gov The significant difference in inhibitory concentration between the two isozymes presents a clear avenue for designing new drugs with improved selectivity and potentially reduced toxicity related to the inhibition of the α-isoform. nih.gov

Beyond its isozyme selectivity, other mechanistic details of (R)-XK-469 warrant further investigation. Some studies suggest that, in addition to acting as a topoisomerase poison (stabilizing the enzyme-DNA complex), XK-469 may also induce the proteasomal degradation of topoisomerase II. researchgate.netoup.com This dual action could represent a novel way to overcome drug resistance. Other proposed mechanisms that contribute to its biological activity include the inhibition of cyclin B1 ubiquitination and the downregulation of the growth arrest-specific 2 (GAS2) gene. researchgate.netmedchemexpress.com A deeper understanding of how these pathways are modulated by (R)-XK-469 could uncover new therapeutic targets and strategies for drug development. researchgate.net

Table 3: Proposed Mechanisms of Action for (R)-XK-469

| Mechanism | Description | Potential Therapeutic Implication | Citation |

|---|---|---|---|

| Selective Topoisomerase IIβ Inhibition | Preferentially poisons the β-isoform of topoisomerase II over the α-isoform. | Targeting non-proliferating cells in solid tumors; potentially different toxicity profile. | nih.govresearchgate.net |

| Topoisomerase II Degradation | Induces proteasomal degradation of topoisomerase II isoforms. | Novel mechanism to reduce enzyme levels, potentially overcoming resistance. | researchgate.netoup.com |

| Cyclin B1 Modulation | Inhibits ubiquitination of cyclin B1, leading to G2/M cell cycle block. | Arresting cancer cell division. | nih.gov |

By further exploring these unique mechanistic avenues, researchers may be able to design next-generation compounds inspired by (R)-XK-469 that have enhanced efficacy, better selectivity, and applications in a wider range of diseases.

Q & A

Q. How can researchers determine the primary mechanism of action of XK-469 free acid in cancer cells?

To elucidate XK-469’s mechanism, employ a combination of in vitro enzymatic assays (e.g., topoisomerase IIβ inhibition assays) and cellular apoptosis profiling. Evidence suggests XK-469 selectively inhibits Topo IIβ, disrupting DNA repair and inducing apoptosis . Validate via:

- Molecular docking : Compare binding energy and interactions (e.g., Van der Waals forces with Tyr821 in Topo IIβ) against known inhibitors like aclarubicin .

- Cell cycle analysis : Measure cyclin B1 ubiquitination inhibition using Western blotting .

- Receptor binding assays : Test affinity for peripheral benzodiazepine receptors via fluorescence polarization .

Q. What methodologies are recommended for improving the solubility of XK-469 free acid in preclinical formulations?

XK-469’s low intrinsic solubility (0.000274 mg/mL) necessitates formulation optimization:

- pH adjustment : Leverage its pKa (2.7) by increasing pH to 4.55, enhancing ionization and solubility .

- Excipient strategies : Use 20% HPβCD (hydroxypropyl-β-cyclodextrin) to achieve solubility >5.85 mg/mL via micellization .

- Co-solvency : Combine with PEG 400 or ethanol to reduce polarity . Validate solubility via HPLC or UV-Vis spectroscopy under physiological conditions.

Q. What standard assays are used to evaluate XK-469’s cytotoxicity and selectivity in multidrug-resistant cancer models?

- MTT/Proliferation assays : Test IC₅₀ values in resistant cell lines (e.g., MCF-7/ADR) vs. healthy cells (e.g., HEK293) .

- Combination studies : Co-administer with doxorubicin (DOX) to assess synergistic effects via Chou-Talalay analysis .

- Resistance reversal assays : Measure P-glycoprotein inhibition using calcein-AM efflux assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of XK-469 (e.g., Topo IIβ inhibition vs. cyclin B1 ubiquitination effects)?

- Dose-dependent studies : Test low vs. high concentrations to identify dominant pathways. At low doses, Topo IIβ inhibition may prevail, while high doses disrupt ubiquitination .

- Gene silencing : Use siRNA knockdown of Topo IIβ or cyclin B1 to isolate mechanistic contributions .

- Proteomic profiling : Perform time-resolved mass spectrometry to track protein interaction dynamics .

Q. What experimental designs are optimal for studying XK-469’s synergism with anthracyclines like doxorubicin?

- Sequential vs. concurrent dosing : Administer XK-469 before/after DOX to evaluate schedule-dependent synergy .

- In vivo xenograft models : Use murine models with tumors expressing Topo IIβ to measure tumor regression and cardiotoxicity mitigation .

- Biomarker analysis : Quantify γ-H2AX (DNA damage) and cleaved caspase-3 (apoptosis) in treated tissues .

Q. How can in silico methods enhance the development of XK-469 derivatives with improved efficacy?

- Structure-activity relationship (SAR) modeling : Modify the quinoxaline-phenoxypropionic acid core to optimize binding to Topo IIβ .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., metabolic stability via aldehyde oxidase (AO) susceptibility, as seen in 3-oxo metabolite formation) .

- Free energy calculations : Apply molecular dynamics simulations to assess binding affinity changes in mutant Topo IIβ isoforms .

Q. What advanced techniques validate XK-469’s metabolite identification and pharmacokinetic profiling?

- LC-MS/MS fragmentation : Compare MS/MS spectra of parent drug (m/z 345.06) and metabolites (e.g., 3-oxo metabolite at m/z 361.06) .

- Cryopreserved hepatocyte models : Measure AO enzyme activity to predict hepatic clearance .

- Tissue distribution studies : Use radiolabeled XK-469 (¹⁴C) in biodistribution assays to quantify accumulation in tumor vs. normal tissues .

Q. How can researchers integrate XK-469 into prognostic models for personalized oncology?

- Transcriptomic correlation : Link XK-469 sensitivity to expression of model genes (e.g., DE-CDGs in lung adenocarcinoma) via RNA-seq .

- Machine learning : Train classifiers on drug response data from TCGA cohorts to predict patient subgroups benefiting from XK-469 .

- Biomarker-driven clinical trials : Stratify patients based on Topo IIβ expression levels in tumor biopsies .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in XK-469’s efficacy across cancer types?

- Tumor microenvironment (TME) analysis : Profile hypoxia, pH, and stromal content, which influence drug penetration .

- 3D spheroid models : Compare 2D vs. 3D cytotoxicity to mimic in vivo TME complexity .

- Multi-omics integration : Correlate efficacy with proteomic (Topo IIβ levels) and metabolomic (glutathione levels) datasets .

Q. What validation strategies ensure reproducibility in XK-469 studies?

- Blinded replicate experiments : Minimize bias in cytotoxicity assays by randomizing sample IDs .

- Inter-lab collaborations : Share protocols via platforms like Protocols.io to standardize assays (e.g., Topo IIβ inhibition) .

- Open data repositories : Deposit raw MS/MS spectra (e.g., MetaboLights) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.